(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate
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Overview
Description
(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.11575802 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : The synthesis of related compounds involves various chemical reactions, such as coupling and electrophilic substitution. For instance, the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent transformation demonstrates complex chemical processes used in creating similar quinoline derivatives (El’chaninov & Aleksandrov, 2017).
Chemical Properties and Reactions : Understanding the properties and reactions of similar compounds is crucial. For instance, the work on 5-hydroxy-2-methylnaphtho[1,2-b]furan demonstrates how these compounds undergo oxidation and reduction, highlighting the importance of studying their chemical behavior (Cameron & Hildyard, 1967).
Application in Material Science
- Corrosion Inhibition : Some derivatives of similar compounds, like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one, show potential as corrosion inhibitors. This suggests a possible application of (2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate in protecting metals against corrosion, especially in acidic environments (Khattabi et al., 2019).
Biological and Pharmacological Research
Antioxidant Properties : Compounds like 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-7-ol, synthesized from related chemicals, show antioxidant capacities, suggesting potential biological or medicinal applications of this compound in protecting DNA against oxidative damage (Wang & Liu, 2012).
Photochemotherapy Potential : Furoquinolinones, which are chemically related, exhibit photoantiproliferative activity, suggesting the potential use of this compound in photochemotherapy for skin diseases (Rodighiero et al., 1996).
Metabolic Activation : Studies on the metabolism of carcinogenic heterocyclic and aromatic amines by human enzymes indicate the significance of understanding how compounds like this compound are metabolized in the body, influencing their safety and efficacy (Hammons et al., 1997).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their antioxidant properties
Result of Action
Quinoline derivatives are known to have a wide range of effects, often related to their antioxidant properties
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYOIQBEXTWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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